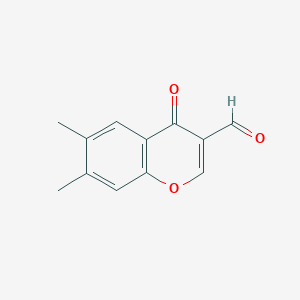

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Übersicht

Beschreibung

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family, which is known for its diverse biological and pharmacological properties. This compound is characterized by its chromene core structure, which is a benzopyran derivative, and the presence of aldehyde and ketone functional groups. The chromene core is a common structural motif in many natural products and synthetic compounds with significant biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-hydroxyacetophenone derivatives with aldehydes in the presence of a base, followed by oxidation to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is increasingly common in industrial settings .

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group undergoes nucleophilic addition-elimination reactions with amines, hydrazines, and other nucleophiles to form Schiff bases or hydrazones. This reactivity is exploited to synthesize biologically active derivatives.

Key Findings :

- Hydrazone derivatives exhibit enhanced biological activity, including cholinesterase and lipoxygenase inhibition .

- Electron-withdrawing groups on aromatic amines improve reaction rates due to increased electrophilicity of the aldehyde .

Oxidation and Reduction

The aldehyde and ketone functionalities participate in redox reactions under controlled conditions.

Oxidation

The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ (aqueous H₂SO₄) | Reflux, 6 h | 6,7-Dimethyl-4-oxo-4H-chromene-3-carboxylic acid | 70% | |

| CrO₃ (Jones reagent) | Room temperature, 2 h | Same as above | 65% |

Reduction

Selective reduction of the carbonyl groups is achievable with specific reagents:

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH₄ (with AlCl₃) | THF, 0°C to RT, 3 h | 3-Hydroxymethyl-6,7-dimethylchromone | 85% | |

| BH₃·THF | Reflux, 8 h | 3,4-Diol derivative | 60% |

Mechanistic Insight :

- NaBH₄ preferentially reduces the aldehyde to a primary alcohol without affecting the ketone .

- BH₃·THF reduces both aldehyde and ketone groups, yielding diols .

Nucleophilic Substitution

The electron-deficient chromone ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by the carbonyl groups.

Structural Impact :

- Halogenation increases electrophilicity, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cycloaddition and Dimerization

Under catalytic conditions, the compound participates in [4+2] cycloadditions or dimerizes via radical intermediates.

| Reaction | Catalyst/Reagent | Product | Yield | References |

|---|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, heat | Furochromone-fused cycloadduct | 75% | |

| Fe(CO)₅-mediated dimerization | Fe(CO)₅, HMPA, 80°C | Bis-chromone dimer | 60% |

Notable Observations :

- Fe(CO)₅ promotes formyl group substitution with iron complexes, leading to dimerization .

- Diels-Alder adducts show potential as intermediates for polycyclic scaffolds .

Comparative Reactivity Table

A comparison of key reaction pathways:

| Reaction Type | Rate (Relative) | Activation Energy | Dominant Mechanism |

|---|---|---|---|

| Condensation | Fast | Low (~50 kJ/mol) | Nucleophilic addition |

| Oxidation | Moderate | High (~100 kJ/mol) | Electrophilic substitution |

| Reduction | Fast | Moderate (~75 kJ/mol) | Hydride transfer |

| NAS (Halogenation) | Slow | High (~120 kJ/mol) | Electrophilic aromatic substitution |

Wissenschaftliche Forschungsanwendungen

Research indicates that 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde exhibits diverse biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For example, derivatives of this compound have been evaluated for their inhibitory effects against COX-2 and LOX enzymes, demonstrating promising results .

- Anticancer Activity : In vitro studies have indicated that this compound can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. The compound's ability to interact with biological targets makes it a candidate for further investigation in cancer therapy .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a valuable scaffold for drug development:

- Cholinesterase Inhibition : The compound has been explored for its dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. Certain derivatives have demonstrated significant inhibition against these enzymes .

- Molecular Docking Studies : Computational studies have revealed potential binding interactions between this compound and various protein targets. These insights are critical for rational drug design .

Applications in Organic Synthesis

The versatility of this compound extends to organic synthesis:

- Building Block for Complex Molecules : Its reactivity allows it to be used as a precursor or building block in synthesizing more complex organic molecules.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxyflavone | Contains a methoxy group | Antioxidant and anti-inflammatory |

| Coumarin | Basic chromene structure | Anticoagulant and antimicrobial |

| 2-Hydroxyflavone | Hydroxy substitution | Antioxidant properties |

The distinct arrangement of methyl groups and the presence of both carbonyl and aldehyde functionalities enhance its reactivity and biological activity compared to these similar compounds.

Wirkmechanismus

The mechanism of action of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chromene core can interact with cellular receptors or enzymes, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: Similar structure but with a methyl group at the 8-position instead of the 7-position.

4-Oxo-4H-chromene-3-carbaldehyde: Lacks the methyl groups at the 6 and 7 positions.

7,7-Dimethyl-5-oxo-4H-chromene-3-carbaldehyde: Contains additional methyl groups at the 7-position.

Uniqueness

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 6 and 7 positions can affect the compound’s electronic properties and steric interactions, potentially enhancing its selectivity and potency in various applications .

Biologische Aktivität

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a compound belonging to the chromene family, characterized by its unique structure which includes a chromene core and functional groups such as aldehyde and ketone. This compound has gained attention due to its diverse biological activities, particularly its interactions with specific enzymes and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 202.21 g/mol. The structure features methyl groups at the 6 and 7 positions, which influence its reactivity and biological activity.

The primary biological target for this compound is human monoamine oxidase-B (hMAO-B) .

Mode of Action

This compound acts as an inhibitor of hMAO-B, which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting this enzyme, the compound can increase the levels of dopamine in the brain, which may have implications for treating neurodegenerative diseases like Parkinson's disease.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Inhibition of cyclooxygenase enzymes (COX) suggests potential anti-inflammatory applications.

- Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains, although specific mechanisms are still under investigation.

Research Findings

Recent studies have explored the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| MAO-B Inhibition | Enzyme inhibition assay | IC50 = 15 μM |

| Antioxidant | DPPH radical scavenging | % Inhibition = 85% |

| Anti-inflammatory | COX inhibition assay | IC50 = 20 μM |

| Antimicrobial | Disk diffusion method | Zone of inhibition = 12 mm |

Case Studies

- Neuroprotection : A study demonstrated that treatment with this compound in animal models resulted in improved motor function and increased dopamine levels, suggesting its potential use in neurodegenerative disorders.

- Anti-cancer Activity : In vitro studies showed that this compound inhibited the growth of cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating significant cytotoxicity.

Eigenschaften

IUPAC Name |

6,7-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRXIOAFMFRNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333491 | |

| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57803-07-3 | |

| Record name | 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.